molecular formula C21H21N5O3S B11229925 2-{[6-(2-Acetamido-3-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(3-methylphenyl)acetamide

2-{[6-(2-Acetamido-3-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(3-methylphenyl)acetamide

Cat. No.: B11229925
M. Wt: 423.5 g/mol
InChI Key: RTGGYDQSNFIEHS-UHFFFAOYSA-N
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Description

2-{[6-(2-Acetamido-3-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(3-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazine ring, which is known for its stability and versatility in chemical reactions. The presence of acetamido and sulfanyl groups further enhances its reactivity and potential utility in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(2-Acetamido-3-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(3-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving appropriate precursors such as amines and nitriles under controlled conditions.

    Introduction of the Acetamido Group: The acetamido group is introduced via an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Attachment of the Sulfanyl Group: The sulfanyl group is incorporated through a thiolation reaction, often using thiols or disulfides as reagents.

    Final Coupling: The final step involves coupling the triazine derivative with 3-methylphenyl acetamide under conditions that promote amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazine ring or the acetamido group, potentially yielding amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced triazine derivatives.

    Substitution: Halogenated or alkylated aromatic derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential, particularly in the development of anti-inflammatory or anticancer agents.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The triazine ring and acetamido group may facilitate binding to active sites, while the sulfanyl group could participate in redox reactions or covalent modifications. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[6-(2-Acetamido-3-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(3-methylphenyl)acetamide apart is its unique combination of functional groups, which confer distinct reactivity and potential biological activity. The presence of both acetamido and sulfanyl groups, along with the stable triazine ring, makes it a versatile compound for various applications.

Properties

Molecular Formula

C21H21N5O3S

Molecular Weight

423.5 g/mol

IUPAC Name

2-[[6-(2-acetamido-3-methylphenyl)-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C21H21N5O3S/c1-12-6-4-8-15(10-12)23-17(28)11-30-21-24-20(29)19(25-26-21)16-9-5-7-13(2)18(16)22-14(3)27/h4-10H,11H2,1-3H3,(H,22,27)(H,23,28)(H,24,26,29)

InChI Key

RTGGYDQSNFIEHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C(=O)N2)C3=CC=CC(=C3NC(=O)C)C

Origin of Product

United States

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